4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide
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Overview
Description
4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide is a chemical compound that features a benzene ring substituted with difluoromethyl, fluorine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide typically involves the introduction of the difluoromethyl group onto a benzene ring, followed by the addition of the sulfonamide group. One common method involves the use of difluorocarbene reagents for the difluoromethylation process. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the difluoromethyl group to the benzene ring. The sulfonamide group can then be introduced through sulfonylation reactions using sulfonyl chlorides and amines .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioisostere in drug design, replacing hydroxyl or amine groups to enhance lipophilicity and metabolic stability.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets. The sulfonamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-2-fluorobenzene-1-sulfonamide
- 4-(Difluoromethyl)-2-chlorobenzene-1-sulfonamide
- 4-(Difluoromethyl)-2-bromobenzene-1-sulfonamide
Uniqueness
4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide is unique due to the presence of both difluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group provides potential interactions with biological targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H6F3NO2S |
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Molecular Weight |
225.19 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO2S/c8-5-3-4(7(9)10)1-2-6(5)14(11,12)13/h1-3,7H,(H2,11,12,13) |
InChI Key |
YPTMOXSTOSHCAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)S(=O)(=O)N |
Origin of Product |
United States |
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